N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]acetamide
Description
N-[2-(4-Fluorophenyl)-5-oxo-2H,4H,6H-5λ⁴-thieno[3,4-c]pyrazol-3-yl]acetamide is a heterocyclic compound featuring a fused thienopyrazole core substituted with a 4-fluorophenyl group at position 2 and an acetamide moiety at position 2. The compound’s unique structure combines a sulfur-containing thiophene ring fused with a pyrazole ring, which is further functionalized with electron-withdrawing (fluorophenyl) and hydrogen-bonding (acetamide) groups.
Key structural attributes include:
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2S/c1-8(18)15-13-11-6-20(19)7-12(11)16-17(13)10-4-2-9(14)3-5-10/h2-5H,6-7H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIVLGHKLBRVKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C2CS(=O)CC2=NN1C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]acetamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features:
- A fluorophenyl group , which enhances lipophilicity and may influence biological interactions.
- A thieno[3,4-c]pyrazole moiety , known for its role in various pharmacological activities.
- An acetamide functional group , contributing to its overall chemical properties.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in vitro and in vivo models. It appears to modulate key inflammatory pathways, including the NF-kB signaling pathway.
- Antimicrobial Properties : Some studies have indicated that the compound possesses antimicrobial activity against a range of pathogens, suggesting its utility in treating infectious diseases.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
- Receptor Interaction : It has been suggested that this compound interacts with various receptors that mediate cellular responses to stimuli.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated the anticancer effects of this compound on human breast cancer cells. Results indicated a significant reduction in cell viability and induction of apoptosis at micromolar concentrations.
Study 2: Anti-inflammatory Effects
Research published in Pharmacology Reports demonstrated that administration of the compound in an animal model of arthritis resulted in decreased markers of inflammation and improved clinical scores. The study suggested that the compound's anti-inflammatory effects are mediated through inhibition of pro-inflammatory cytokines.
Study 3: Antimicrobial Properties
A recent investigation highlighted the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The study reported minimum inhibitory concentrations (MICs) indicating promising potential for development as an antimicrobial agent.
Comparative Analysis with Similar Compounds
The following table summarizes key features and biological activities of this compound compared to structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects | Biological Activity |
|---|---|---|---|
| N-(4-fluorophenyl)-2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-acetamides | Contains oxadiazole ring | Potential for different biological activity due to oxadiazole incorporation | Anticancer |
| 2-{[5-(6-amino-thiazol-5-yloxy)-phenyl]sulfanyl}-N-(4-fluorophenyl)acetamides | Thiazole and phenolic components | Explored for antibacterial properties | Antimicrobial |
| 5-{(N-[1-(4-fluorophenyl)]piperidin-1-yloxy)}thiazole derivatives | Piperidine ring addition | Investigated for neuroprotective effects | Neuroprotective |
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a broader class of N-pyrazole-acetamide derivatives. Below is a systematic comparison with structurally similar compounds, focusing on substituent effects, physicochemical properties, and reported applications.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Impact on Bioactivity :
- The adamantane-1-carboxamide analog (413.51 g/mol) exhibits higher metabolic stability due to the rigid adamantane group, which resists enzymatic degradation .
- The 3-methylphenyl acetamide derivative (383.44 g/mol) shows increased lipophilicity (logP ~3.2), correlating with improved pesticidal activity in preliminary assays .
- Flufenacet’s thiadiazole-trifluoromethyl group enhances herbicidal potency by promoting strong binding to acetolactate synthase (ALS) enzymes .
Electronic Effects :
- Fluorine atoms in the 4-fluorophenyl group reduce electron density at the pyrazole ring, stabilizing the molecule against nucleophilic attack .
- The furan-2-carboxamide analog (353.35 g/mol) introduces a polar oxygen atom, improving aqueous solubility (logS ~-3.5 vs. -4.2 for the parent compound) .
Crystallographic and Stability Data: The thienopyrazole core in the target compound forms intramolecular hydrogen bonds (N–H···O=S), as observed in related structures, enhancing thermal stability (decomposition temperature >200°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
